17beta(H), 21alpha(H)-25,30-BISNORHOPANE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

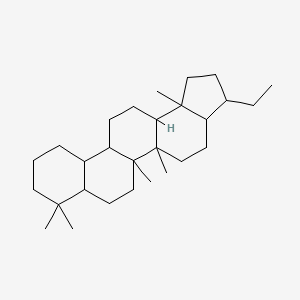

17β(H), 21α(H)-25,30-ビスノルホパンは、五環性トリテルペノイド化合物です。これは、複雑な分子構造と様々な生物学的および地質学的プロセスにおける重要な役割で知られるホパンの誘導体です。 この化合物は、特定の種類の原油や堆積岩に存在することで特に注目されており、古代の生物学的活動と環境条件を研究するためのバイオマーカーとして役立っています .

2. 製法

合成ルートと反応条件: 17β(H), 21α(H)-25,30-ビスノルホパンの合成は、通常、ホパン誘導体の化学修飾を含みます。このプロセスは、多くの場合、制御された条件下での水素化、脱水素化、環化反応の複数ステップを含みます。 水素化にはパラジウム炭素 (Pd/C) などの特定の試薬と触媒が一般的に使用され、これらの変換を促進します .

工業生産方法: この化合物の工業生産は、大規模な商業利用ではなく、研究における特定の用途のため、それほど一般的ではありません。 必要に応じて、必要な化学試薬と装置を備えた専門ラボで、高度な有機合成技術を用いて製造できます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H), 21alpha(H)-25,30-BISNORHOPANE typically involves the chemical modification of hopane derivatives. The process often includes multiple steps of hydrogenation, dehydrogenation, and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are commonly used to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. when required, it can be produced through advanced organic synthesis techniques in specialized laboratories equipped with the necessary chemical reagents and apparatus .

化学反応の分析

反応の種類: 17β(H), 21α(H)-25,30-ビスノルホパンは、以下を含む様々な化学反応を受けます。

還元: 還元反応は、水素原子の付加を含み、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤によって促進されます。

置換: 置換反応は、ある官能基を別の官能基に置き換えるもので、多くの場合、ハロゲンやアルキル化剤などの試薬を使用します.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)

置換: ハロゲン、アルキル化剤

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはアルコールを生成する可能性があり、還元はアルカンまたはアルケンを生成する可能性があります .

4. 科学研究への応用

17β(H), 21α(H)-25,30-ビスノルホパンは、以下を含むいくつかの科学研究に応用されています。

化学: 有機地球化学および石油化学の研究における基準化合物として使用されます。

生物学: 古代の生物学的活動のバイオマーカーとして役立ち、研究者らは地球上の生命の進化と環境条件を理解するのに役立ちます。

医学: 潜在的な生物学的活性と様々な酵素や受容体との相互作用について調査されています。

科学的研究の応用

17beta(H), 21alpha(H)-25,30-BISNORHOPANE has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of organic geochemistry and petroleum chemistry.

Biology: Serves as a biomarker for ancient biological activity, helping researchers understand the evolution of life and environmental conditions on Earth.

Medicine: Investigated for its potential biological activities and interactions with various enzymes and receptors.

Industry: Utilized in the analysis of crude oil and sedimentary rocks to determine the age and origin of these materials

作用機序

17β(H), 21α(H)-25,30-ビスノルホパンの作用機序は、特定の分子標的と経路との相互作用を含みます。生物系では、ステロイド代謝に関与する酵素と相互作用し、様々な生化学プロセスに影響を与える可能性があります。 その複雑な構造により、特定の受容体に結合し、その活性を調節し、細胞機能に影響を与える可能性があります .

類似の化合物:

- 17β(H), 21α(H)-ホパン

- 17β(H), 21α(H)-30-ノルホパン

- 17β(H), 21α(H)-ビショモホパノール

比較: 他のホパン誘導体と比較して、17β(H), 21α(H)-25,30-ビスノルホパンは、特定の構造修飾のためにユニークであり、明確な化学的および生物学的特性を付与します。 地質学的試料中の存在は、古代の環境条件に関する貴重な情報を提供し、地球化学的研究において重要なバイオマーカーとなっています .

類似化合物との比較

- 17beta(H), 21alpha(H)-hopane

- 17beta(H), 21alpha(H)-30-norhopane

- 17beta(H), 21alpha(H)-bishomohopanol

Comparison: Compared to other hopane derivatives, 17beta(H), 21alpha(H)-25,30-BISNORHOPANE is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its presence in geological samples provides valuable information about ancient environmental conditions, making it a crucial biomarker in geochemical studies .

特性

分子式 |

C28H48 |

|---|---|

分子量 |

384.7 g/mol |

IUPAC名 |

3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3 |

InChIキー |

YOWUJGOPPFZUDE-UHFFFAOYSA-N |

正規SMILES |

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)

![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)

![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)

![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)